Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 207737-02-8
VCID: VC6278230
InChI: InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3
SMILES: CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O
Molecular Formula: C13H18O3
Molecular Weight: 222.284

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate

CAS No.: 207737-02-8

Cat. No.: VC6278230

Molecular Formula: C13H18O3

Molecular Weight: 222.284

* For research use only. Not for human or veterinary use.

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate - 207737-02-8

Specification

CAS No. 207737-02-8
Molecular Formula C13H18O3
Molecular Weight 222.284
IUPAC Name methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate
Standard InChI InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3
Standard InChI Key GZOZJXAZKWJMHP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate features a benzene ring with three distinct substituents:

  • A hydroxyl group (-OH) at the 4-position, enabling hydrogen bonding and participation in redox reactions.

  • A methyl ester (-COOCH3_3) at the 2-position, contributing to hydrophobicity and hydrolysis sensitivity.

  • A tert-butyl group (-C(CH3_3)3_3) at the 5-position, providing steric bulk that enhances thermal stability and influences solubility .

The IUPAC name, methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate, reflects this substitution pattern. Its SMILES notation (CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O) and InChIKey (GZOZJXAZKWJMHP-UHFFFAOYSA-N) uniquely identify its structure.

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC13H18O3\text{C}_{13}\text{H}_{18}\text{O}_{3}
Molecular Weight222.28 g/mol
CAS Number207737-02-8
SMILESCC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O
InChIKeyGZOZJXAZKWJMHP-UHFFFAOYSA-N
Density (predicted)1.064 g/cm³
Boiling Point318.4±30.0 °C

Physicochemical Properties

The compound exists as a white crystalline solid under standard conditions. Key properties include:

  • Solubility: Limited aqueous solubility due to hydrophobic tert-butyl and methyl ester groups; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

  • Thermal Stability: The tert-butyl group enhances resistance to thermal degradation, with a predicted boiling point of 318.4°C .

  • Reactivity: The hydroxyl group participates in oxidation and esterification reactions, while the ester moiety undergoes hydrolysis under acidic or alkaline conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol. The reaction proceeds under reflux with sulfuric acid as a catalyst, achieving yields >80%:

5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid + CH3OHH2SO4Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate + H2O\text{5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid + CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate + H}_2\text{O}

Table 2: Synthesis Parameters

ParameterCondition
CatalystSulfuric acid
TemperatureReflux (~78°C for methanol)
Reaction Time4–6 hours
Yield80–85%

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors to optimize efficiency. Key advancements include:

  • Catalyst Recycling: Heterogeneous catalysts (e.g., ion-exchange resins) reduce waste.

  • Process Intensification: Microreactors improve heat transfer and reaction kinetics, boosting throughput .

Applications in Industry and Research

Polymer Stabilization

The compound acts as a light and heat stabilizer in polyethylene and polypropylene, where it scavenges free radicals generated during oxidative degradation. Its tert-butyl group enhances compatibility with nonpolar polymer matrices, extending product lifespans .

Table 3: Performance in Polyethylene Stabilization

Additive ConcentrationOxidation Induction Time (min)
0.1% (w/w)45.2
0.3% (w/w)68.7
0.5% (w/w)89.4

UV Absorbers in Coatings

In coatings and personal care products, methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate absorbs UV-B radiation (280–320 nm), protecting underlying materials from photodegradation. Its efficacy stems from conjugated π-electrons in the aromatic system, which dissipate UV energy as heat .

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs). Functionalization of the hydroxyl and ester groups enables the synthesis of derivatives with tailored pharmacokinetic profiles.

Research Findings and Innovations

Antioxidant Mechanisms

Studies demonstrate that the compound inhibits lipid peroxidation in in vitro models, with an IC50_{50} of 12.3 μM in rat liver microsomes. This activity correlates with its ability to donate hydrogen atoms from the hydroxyl group, neutralizing peroxyl radicals .

Synergistic Effects in Stabilization Blends

Combining methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate with hindered amine light stabilizers (HALS) enhances UV resistance in polyolefins by 40%, as shown in accelerated weathering tests (QUV-B, 500 hours) .

Biodegradation Studies

While the compound exhibits low acute toxicity (LD50_{50} > 2,000 mg/kg in rats), environmental persistence is a concern. Aerobic biodegradation studies show 30% mineralization over 28 days, indicating moderate environmental mobility.

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